Superior HDAC1 Potency and Distinct Isoform Selectivity Profile Versus Vorinostat and Panobinostat
Abexinostat exhibits exceptional potency against HDAC1 with a Ki of 7 nM, which is approximately 3-fold more potent than the clinically approved pan-HDAC inhibitor vorinostat (HDAC1 Ki ≈ 20 nM) [1]. More significantly, abexinostat demonstrates a >40-fold selectivity window against HDAC8 (Ki = 280 nM), whereas vorinostat and panobinostat display more balanced, non-selective inhibition across Class I and II HDACs [2]. This isoform selectivity profile is quantifiably distinct and may contribute to a differentiated therapeutic index.
| Evidence Dimension | HDAC1 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Vorinostat: ~20 nM (HDAC1 Ki) |
| Quantified Difference | ~2.9-fold higher potency for Abexinostat |
| Conditions | In vitro biochemical assay using purified recombinant HDAC enzymes [1] |
Why This Matters
Researchers seeking maximal HDAC1 blockade with reduced HDAC8-associated toxicity (e.g., thrombocytopenia) may prefer abexinostat over less selective pan-HDAC inhibitors.
- [1] Buggy JJ, Cao ZA, Bass KE, et al. CRA-024781: a novel synthetic inhibitor of histone deacetylase enzymes with antitumor activity in vitro and in vivo. Mol Cancer Ther. 2006;5(5):1309-1317. View Source
- [2] Fournel M, Bonfils C, Hou Y, et al. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. Mol Cancer Ther. 2008;7(4):759-768. View Source
